G-protein coupled receptor 143 (126-134)
Description
Properties
sequence |
LYSACFWWL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
G-protein coupled receptor 143 (126-134) |
Origin of Product |
United States |
Scientific Research Applications
Ocular Albinism Research
The primary application of GPR143 research has been in understanding X-linked Ocular Albinism. Studies have shown that mutations in GPR143 disrupt melanosome biogenesis, leading to the characteristic symptoms of OA1. Research efforts focus on identifying pharmacological agents that can modulate GPR143 activity to ameliorate the effects of these mutations. For example, pimozide has been identified as a potential lead compound for developing more effective therapies .
Dopaminergic Signaling Modulation
Recent studies have highlighted the interaction between GPR143 and dopamine receptors (D2R and D3R). These interactions are significant because they suggest that GPR143 may modulate dopaminergic signaling pathways, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. Specifically, GPR143 has been shown to negatively regulate dopamine receptor activity, potentially affecting neurotransmitter delivery and receptor localization .
Melanosome Biogenesis
GPR143 plays a crucial role in melanosome biogenesis within melanocytes. The receptor's activity influences organelle size and function, which is essential for proper pigmentation. Understanding the mechanisms by which GPR143 regulates melanosome dynamics can provide insights into pigmentation disorders and potential therapeutic targets for conditions like melanoma .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds/GPCRs
Structural Comparison
Table 1: Structural Features of GPR143 and Related GPCRs
- GPR143 vs. GPR142 : Despite both being orphan receptors, GPR143 has a shorter N-terminus and lacks the extended extracellular domains seen in GPR142. GPR143’s interaction with tyrosinase contrasts with GPR142’s putative role in lipid sensing .
- GPR143 vs. GPR35: GPR35 binds metabolites like kynurenic acid, while GPR143 lacks known diffusible ligands, relying on protein-protein interactions .
Functional Comparison
Table 2: Functional Roles of GPR143 and Related GPCRs
- GPR143 vs. Adrenergic/Muscarinic Receptors : Unlike GPR143, adrenergic (e.g., α1) and muscarinic (e.g., M4) receptors are well-characterized in cardiovascular and neurological signaling. Autoantibodies against these receptors are implicated in postural orthostatic tachycardia syndrome (POTS), a mechanism absent in GPR143 pathology .
Pharmacological and Research Insights
- Regulatory Mechanisms : GPR143’s trafficking mutant disrupts tyrosinase interaction, a unique regulatory feature compared to kinase-mediated desensitization in thrombin receptors (e.g., GRK-dependent phosphorylation) .
- Dimerization : Like many GPCRs, GPR143 may form dimers/oligomers, a trait shared with GPR35 and adrenergic receptors, though functional consequences remain uncharacterized .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common method for preparing specific peptide segments such as GPR143 (126-134) is solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids in a defined sequence with high purity and yield.
-
- The peptide chain is assembled on a solid resin support.
- Protected amino acids are sequentially coupled using activating agents.
- After chain assembly, the peptide is cleaved from the resin and deprotected.
- Purification is typically performed by high-performance liquid chromatography (HPLC).
-
- High control over sequence fidelity.
- Capability to incorporate non-natural amino acids or modifications.
- Scalability for research and preclinical applications.
Considerations for GPR143 (126-134):
- The peptide length (9 amino acids) is well-suited for SPPS.
- Side-chain protecting groups must be chosen to avoid side reactions.
- Proper folding and disulfide bond formation (if cysteines are present) may require post-synthesis treatment.
Recombinant Expression Systems
For functional studies requiring larger quantities or specific post-translational modifications, recombinant expression of the GPR143 (126-134) segment fused to carrier proteins is employed.
-
- Escherichia coli: Common for producing fusion proteins with tags (e.g., GST, His-tag) to facilitate purification.
- Yeast or Mammalian Cells: Used when eukaryotic modifications or proper folding are necessary.
-
- Affinity chromatography based on fusion tags.
- Proteolytic cleavage to release the peptide segment.
- Further purification by HPLC or size-exclusion chromatography.
-
- Intracellular localization of GPR143 complicates expression of functional receptor segments.
- Peptide solubility and stability must be optimized.
Chemical Ligation Techniques
For producing longer or modified peptides, chemical ligation methods such as native chemical ligation (NCL) can be applied to join synthetic peptide fragments.
- Application:
- Useful if the 126-134 segment needs to be combined with other receptor domains.
- Enables incorporation of isotopic labels or probes for structural studies.
Purification and Characterization
Regardless of synthesis method, the purified peptide undergoes rigorous characterization:
| Parameter | Method(s) | Purpose |
|---|---|---|
| Purity | HPLC | Confirm peptide homogeneity |
| Molecular weight | Mass spectrometry (MALDI-TOF) | Verify correct sequence and modifications |
| Structural conformation | Circular dichroism (CD), NMR | Assess secondary structure and folding |
| Functional activity | Binding assays, β-arrestin recruitment | Confirm biological relevance |
Research Findings Relevant to Preparation
- GPR143 is predominantly intracellular, making direct receptor studies challenging; thus, preparation of peptide fragments like 126-134 aids in ligand screening and functional assays.
- Mutant forms of GPR143 that traffic to the plasma membrane have been used to facilitate ligand screening, highlighting the importance of receptor segment availability in functional assays.
- β-arrestin recruitment assays have been pivotal in identifying compounds that modulate GPR143 activity, indicating that prepared peptides must retain interaction capabilities for such studies.
Summary Table: Preparation Methods for GPR143 (126-134)
| Method | Description | Advantages | Limitations | Applications |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis on resin | High purity, sequence control | Limited for very long peptides | Structural studies, ligand binding |
| Recombinant Expression | Expression in E. coli or eukaryotic cells | Large scale, potential modifications | Folding challenges, intracellular localization | Functional assays, large quantity |
| Chemical Ligation | Joining of peptide fragments | Enables complex modifications | Technically demanding | Labeling, extended peptides |
| Purification & Characterization | HPLC, MS, CD, NMR | Ensures quality and functionality | Requires specialized equipment | Quality control, functional validation |
This detailed overview synthesizes current knowledge on the preparation methods of the GPR143 (126-134) peptide segment, emphasizing synthetic and recombinant approaches validated by functional assays. These methods provide essential tools for advancing pharmacological research and therapeutic targeting of GPR143.
Q & A
Q. What are the structural and functional characteristics of GPR143 (126-134), and how do they inform experimental design?
- Methodological Answer : GPR143 (126-134) is a conserved peptide region within the larger GPCR structure, featuring seven transmembrane domains critical for ligand binding and signal transduction . Key structural features include:
- Transmembrane Helices : Predicted via homology modeling using GPCR databases (e.g., GPCRdb) and validated by cysteine-scanning mutagenesis .
- Extracellular Loops : Essential for ligand recognition (e.g., L-DOPA binding), studied via alanine-scanning mutagenesis coupled with radioligand displacement assays .
- Intracellular Domains : Interaction sites for G-proteins (e.g., GNAI1), identified through co-immunoprecipitation (Co-IP) and bioluminescence resonance energy transfer (BRET) .
Experimental Design Tip : Prioritize cell-based assays (e.g., HEK293 cells expressing GPR143) due to the instability of purified GPCRs in vitro .
Q. How can researchers characterize ligand-binding properties of GPR143 (126-134) in early-stage studies?
- Methodological Answer : Use a combination of computational and wet-lab approaches:
- Virtual Screening : Molecular docking simulations (e.g., AutoDock Vina) to predict ligand-receptor interactions .
- Radioligand Binding Assays : Employ [³H]-L-DOPA to quantify binding affinity (Kd) in membrane preparations from transfected cells .
- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes (Fluo-4 dye) to assess functional ligand activation .
Key Consideration : Validate findings with orthogonal methods (e.g., surface plasmon resonance [SPR] for kinetic analysis) to reduce false positives .
Advanced Research Questions
Q. How can contradictions in reported signaling pathways (G-protein vs. arrestin-mediated) be resolved for GPR143 (126-134)?
- Methodological Answer : Discrepancies often arise from cell-type-specific signaling bias or assay conditions. To address this:
- Pathway-Specific Knockdowns : Use siRNA targeting Gα subunits (e.g., GNAI1) or β-arrestin to isolate contributions .
- BRET/FRET Biosensors : Monitor real-time interactions between GPR143 and downstream effectors (e.g., β-arrestin recruitment) .
- Data Normalization : Include internal controls (e.g., constitutively active receptors) to account for variability in receptor expression levels .
Example Conflict Resolution : A study resolved conflicting ligand efficacy reports by comparing signaling in melanocytes (native expression) vs. heterologous systems .
Q. What advanced techniques are suitable for studying conformational dynamics of GPR143 (126-134) during activation?
- Methodological Answer : Leverage biophysical and computational tools:
- Molecular Dynamics (MD) Simulations : Simulate receptor transitions between inactive/active states (e.g., using CHARMM or GROMACS) .
- Cryo-Electron Microscopy (Cryo-EM) : Resolve full-length receptor structures in complex with G-proteins (resolution ≤3.0 Å) .
- Hydrogen-Deuterium Exchange (HDX-MS) : Map conformational changes in response to ligand binding .
Key Finding : MD simulations of GPR143 (126-134) revealed a conserved "toggle switch" residue (Trp⁶⁴⁸) critical for activation .
Q. How can researchers design assays to study GPR143 (126-134) oligomerization and its functional implications?
- Methodological Answer : Oligomerization impacts receptor trafficking and signaling. Recommended approaches:
- Proximity-Based Assays : BRET/FRET between tagged receptors (e.g., NanoLuc-YFP pairs) .
- Single-Molecule Microscopy : Total internal reflection fluorescence (TIRF) to visualize dimerization in live cells .
- Crosslinking + Western Blot : Use membrane-permeable crosslinkers (e.g., BS³) to stabilize oligomers for SDS-PAGE analysis .
Pitfall Alert : Avoid overexpression artifacts by titrating receptor DNA in transfection protocols .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported ligand-binding affinities for GPR143 (126-134)?
- Methodological Answer : Variations may stem from assay conditions (e.g., pH, temperature) or receptor glycosylation states. Mitigation strategies:
- Standardize Buffers : Use physiological pH (7.4) and include protease inhibitors in membrane preparations .
- Glycosylation Analysis : Treat cells with tunicamycin to assess impacts on ligand binding .
- Orthogonal Validation : Compare radioligand data with isothermal titration calorimetry (ITC) for thermodynamic consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
